![molecular formula C14H8Cl2F3NO2 B13848053 (S)-6,8-Dichloro-4-(cyclopropylethynyl)-4-(trifluoromethyl)-1Hbenzo[d][1,3]oxazin-2(4H)-one](/img/structure/B13848053.png)
(S)-6,8-Dichloro-4-(cyclopropylethynyl)-4-(trifluoromethyl)-1Hbenzo[d][1,3]oxazin-2(4H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-6,8-Dichloro-4-(cyclopropylethynyl)-4-(trifluoromethyl)-1Hbenzo[d][1,3]oxazin-2(4H)-one is a complex organic compound characterized by its unique structure, which includes dichloro, cyclopropylethynyl, and trifluoromethyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-6,8-Dichloro-4-(cyclopropylethynyl)-4-(trifluoromethyl)-1Hbenzo[d][1,3]oxazin-2(4H)-one typically involves multiple steps, including the introduction of the dichloro, cyclopropylethynyl, and trifluoromethyl groups. Common synthetic routes may involve:
Halogenation: Introduction of chlorine atoms to the benzene ring.
Cyclopropylation: Addition of the cyclopropylethynyl group.
Trifluoromethylation: Incorporation of the trifluoromethyl group using reagents like trifluoromethyl iodide or trifluoromethyl sulfone under specific conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-6,8-Dichloro-4-(cyclopropylethynyl)-4-(trifluoromethyl)-1Hbenzo[d][1,3]oxazin-2(4H)-one can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of functional groups to lower oxidation states.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions may vary depending on the substituent being introduced, often involving nucleophilic or electrophilic reagents.
Major Products
The major products formed from these reactions depend on the specific functional groups being targeted. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
(S)-6,8-Dichloro-4-(cyclopropylethynyl)-4-(trifluoromethyl)-1Hbenzo[d][1,3]oxazin-2(4H)-one has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with unique properties.
Mécanisme D'action
The mechanism of action of (S)-6,8-Dichloro-4-(cyclopropylethynyl)-4-(trifluoromethyl)-1Hbenzo[d][1,3]oxazin-2(4H)-one involves its interaction with specific molecular targets and pathways. The trifluoromethyl group, for example, can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological targets. The exact pathways and targets may vary depending on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 6,8-Dichloro-4-(cyclopropylethynyl)-4-methyl-1Hbenzo[d][1,3]oxazin-2(4H)-one
- 6,8-Dichloro-4-(cyclopropylethynyl)-4-(trifluoromethyl)-1Hbenzo[d][1,3]oxazin-2(4H)-thione
Uniqueness
(S)-6,8-Dichloro-4-(cyclopropylethynyl)-4-(trifluoromethyl)-1Hbenzo[d][1,3]oxazin-2(4H)-one is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability, lipophilicity, and potential biological activity, making it a valuable compound for various applications .
Propriétés
Formule moléculaire |
C14H8Cl2F3NO2 |
|---|---|
Poids moléculaire |
350.1 g/mol |
Nom IUPAC |
(4S)-6,8-dichloro-4-(2-cyclopropylethynyl)-4-(trifluoromethyl)-1H-3,1-benzoxazin-2-one |
InChI |
InChI=1S/C14H8Cl2F3NO2/c15-8-5-9-11(10(16)6-8)20-12(21)22-13(9,14(17,18)19)4-3-7-1-2-7/h5-7H,1-2H2,(H,20,21)/t13-/m0/s1 |
Clé InChI |
KNUIJNWNMCAWMR-ZDUSSCGKSA-N |
SMILES isomérique |
C1CC1C#C[C@]2(C3=C(C(=CC(=C3)Cl)Cl)NC(=O)O2)C(F)(F)F |
SMILES canonique |
C1CC1C#CC2(C3=C(C(=CC(=C3)Cl)Cl)NC(=O)O2)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(4,6-diamino-2-(1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b] pyridin-3-yl)pyrimidin-5-yl)-N-methylnitrous amide](/img/structure/B13847977.png)
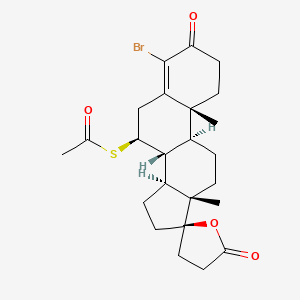
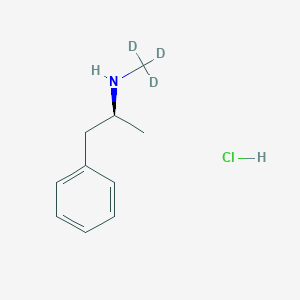


![3-Methyl-3,8-diazabicyclo[3.2.1]octane hydrochloride](/img/structure/B13848015.png)
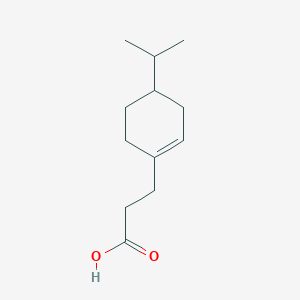
![methyl 2-(5,6-dihydro-4H-pyrrolo[3,4-c]pyrazol-2-yl)acetate](/img/structure/B13848021.png)
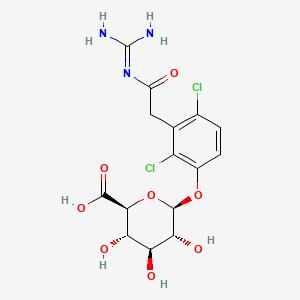
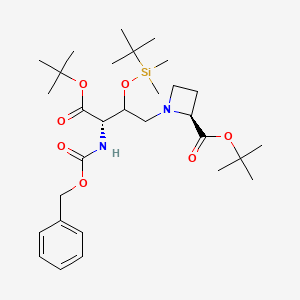


![(6R,8S,9S,10S,11S,13S,14R,16S)-6,9-difluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-17-propanoyloxy-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene-17-carboxylic acid](/img/structure/B13848036.png)
![1,1'-Sulfonylbis[2-(methylthio)ethane]-d6](/img/structure/B13848046.png)
